2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene

Lipophilicity Chromatography Drug-likeness

Fragment-based drug discovery efforts frequently stall when a hit's binding pose offers only one synthetic growth vector. 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene (CAS 2566439-82-3) directly addresses this by providing a chemically orthogonal trajectory to the known VUI fragment, enabling exploration of new protein sub-pockets without altering core pharmacophores. - Ortho-bromo handle enables immediate Pd-catalyzed cross-coupling, eliminating a separate bromination step. - Meta-nitro/para-ether arrangement imparts a distinct electronic environment for tuned oxidative addition rates. - 2-Methoxyethoxy chain offers increased conformational flexibility (5 rotatable bonds) versus methoxy analogs for fine-tuning logD and solubility.

Molecular Formula C9H10BrNO4
Molecular Weight 276.08 g/mol
Cat. No. B13715316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene
Molecular FormulaC9H10BrNO4
Molecular Weight276.08 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=CC(=C1Br)[N+](=O)[O-]
InChIInChI=1S/C9H10BrNO4/c1-14-5-6-15-8-4-2-3-7(9(8)10)11(12)13/h2-4H,5-6H2,1H3
InChIKeyQMVGUANJNJHXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene: Identity and Substitution Pattern


2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene (CAS 2566439-82-3, molecular formula C9H10BrNO4, molecular weight 276.08 g/mol) is a trisubstituted nitroaromatic building block bearing bromine at the ortho position, a nitro group at the meta position, and a 2-methoxyethoxy ether chain at position 1 . This specific 2-bromo-3-nitro-1-(2-methoxyethoxy) substitution pattern places an electron-withdrawing nitro group meta to the ether oxygen while positioning the aryl bromide ortho to the ether for metal-directed cross-coupling. The compound belongs to the broader class of bromo-nitrobenzene ethers used as synthetic intermediates in medicinal chemistry and materials science. Its closest positional isomers—1-bromo-2-(2-methoxyethoxy)-4-nitrobenzene (CAS 1041853-13-7), 4-bromo-1-(2-methoxyethoxy)-2-nitrobenzene (CAS 1248106-15-1), and 1-bromo-4-(2-methoxyethoxy)-2-nitrobenzene (CAS 1514932-38-7)—share the same molecular formula but differ critically in the spatial arrangement of the bromine and nitro substituents, which governs reactivity, physicochemical properties, and biological recognition .

Why Positional Isomers Cannot Replace This Compound


The three substituents on 2-bromo-1-(2-methoxyethoxy)-3-nitrobenzene are not interchangeable with those on its positional isomers or chain-shortened analogs because the ortho-bromo/meta-nitro/para-ether arrangement establishes a unique electronic and steric environment that dictates regioselectivity in sequential cross-coupling, nucleophilic aromatic substitution, and reduction chemistry . The nitro group at the meta position relative to the ether oxygen exerts a distinct resonance-withdrawing effect compared to ortho- or para-nitro isomers, modulating the electron density at the bromine-bearing carbon and thereby altering oxidative addition rates in palladium-catalyzed reactions . Furthermore, the 2-methoxyethoxy chain provides 5 rotatable bonds and an additional hydrogen-bond-accepting oxygen versus the simpler methoxy analog (2-bromo-1-methoxy-3-nitrobenzene, CAS 67853-37-6), conferring different solubility, conformational flexibility, and chromatographic retention behavior . Procurement of a positional isomer as a drop-in replacement risks divergent reaction yields, different impurity profiles, and altered downstream biological or materials performance. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison: LogP and Chromatographic Behavior

The target compound's predicted XLogP of approximately 2.3 (estimated by group-contribution addition from the methoxy analog's measured XLogP3 of 1.55 plus ~0.75 for the —CH2CH2O— extension) positions it between the less lipophilic 2-bromo-1-methoxy-3-nitrobenzene (XLogP3 = 1.55, PubChem-computed) and the more lipophilic positional isomer 4-bromo-1-(2-methoxyethoxy)-2-nitrobenzene (logP = 2.626, vendor-computed) . This ~0.7–0.8 log unit difference from the methoxy analog translates to an approximately 5–6× higher octanol-water partition coefficient, altering reversed-phase HPLC retention by an estimated 2–3 minutes under standard C18 gradient conditions. The ~0.3 log unit lower value versus the 4-bromo-2-nitro isomer implies measurably distinct extraction and precipitation behavior during workup .

Lipophilicity Chromatography Drug-likeness LogP prediction

Polar Surface Area and Hydrogen Bond Acceptor Profile

The 2-methoxyethoxy chain in the target compound contributes an additional ether oxygen, increasing the estimated topological polar surface area (TPSA) to approximately 64 Ų compared with 55.1 Ų for the methoxy analog 2-bromo-1-methoxy-3-nitrobenzene (PubChem-computed) . This ~9 Ų increase in TPSA, coupled with an increase in hydrogen bond acceptor count from 3 to 4, predicts enhanced aqueous solubility and reduced passive membrane permeability relative to the methoxy analog—a property trade-off that is quantifiable and relevant when selecting building blocks for fragment-based screening libraries or for tuning ADME properties in lead optimization . The 4-bromo-2-nitro positional isomer shares the same molecular formula but adopts a different spatial orientation of polar groups, resulting in a distinct computed hydrogen bond acceptor count of 2 reported by chem960, which may reflect different intramolecular interactions affecting solvent accessibility .

Polar surface area Solubility Permeability Drug design

Conformational Flexibility and Entropic Binding Penalty

The target compound possesses an estimated 5 rotatable bonds (versus 1 rotatable bond for 2-bromo-1-methoxy-3-nitrobenzene, PubChem-computed) due to the 2-methoxyethoxy chain extension . This 5-fold increase in conformational自由度 carries a quantifiable entropic penalty upon protein binding: each freely rotatable bond contributes approximately 0.7–1.2 kcal/mol to the conformational entropy loss (TΔS_conf) upon immobilization, translating to an estimated ΔΔG_binding of +2.8 to +4.8 kcal/mol relative to the methoxy analog if all rotatable bonds are frozen upon target engagement . Conversely, the enhanced flexibility may permit the 2-methoxyethoxy chain to adopt bioactive conformations inaccessible to the rigid methoxy analog, potentially enabling interactions with protein sub-pockets unreachable by the shorter-chain comparator. The 4-bromo-2-nitro positional isomer (CAS 1248106-15-1) also possesses 5 rotatable bonds (Chem960-computed) but presents them in a different spatial trajectory due to altered substitution geometry, resulting in a distinct conformational ensemble .

Conformational flexibility Fragment-based drug discovery Entropy Rotatable bonds

Fragment Exit Vector Geometry vs. PDB-Validated Isomer

The positional isomer 4-bromo-1-(2-methoxyethoxy)-2-nitrobenzene (CAS 1248106-15-1, PDB ligand code VUI) has been experimentally validated as a protein-binding fragment in a large-scale crystallographic fragment screening campaign against the Aar2/RNaseH complex, deposited as PDB entry 7FME at 1.44 Å resolution and published in the Journal of Medicinal Chemistry (2022) . In this isomer, the bromine atom is positioned para to the ether and the nitro group is ortho to the ether, defining a specific exit vector geometry for fragment elaboration. The target compound's 2-bromo-3-nitro substitution pattern places the bromine ortho to the ether and the nitro meta to the ether, generating a fundamentally different vector set: the bromine (synthetic handle for Suzuki/SNAr diversification) and nitro (reducible to amine) project at angles differing by approximately 60° (ortho vs. para) and 120° (meta vs. ortho) relative to the ether anchor point compared with the PDB-validated VUI isomer. This means the two isomers would direct growing groups into distinct regions of a protein binding site, making them non-interchangeable in structure-guided lead optimization .

Fragment-based drug design PDB Structure-based design Exit vectors

Aryl Bromide Synthetic Handle for Cross-Coupling

The target compound contains an aryl bromide that serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.), whereas the de-bromo analog 1-(2-methoxyethoxy)-3-nitrobenzene (CAS 131770-49-5, MW 197.19) lacks this functionality entirely . The ortho relationship of the bromine to the 2-methoxyethoxy group in the target compound may also enable directed ortho-metalation (DoM) chemistry, providing an orthogonal functionalization pathway not available in the para-bromo isomer. A synthesis of the closely related positional isomer 1-bromo-2-(2-methoxyethoxy)-4-nitrobenzene (CAS 1041853-13-7) has been reported with an isolated yield of 91% via alkylation of 2-bromo-5-nitrophenol with 2-methoxy-1-bromoethane, demonstrating that the bromo-nitro-methoxyethoxy scaffold is synthetically tractable with high efficiency . The de-bromo analog 1-(2-methoxyethoxy)-3-nitrobenzene has been synthesized in 99% yield from 3-nitrophenol and 2-bromoethyl methyl ether . Comparing these routes, the presence of bromine in the target compound necessitates a different retrosynthetic disconnection—procurement of the de-bromo analog provides no pathway to access bromine-requiring downstream chemistry without additional bromination steps.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic handle

Application Scenarios Based on Differentiation Evidence


Fragment-Based Screening: Orthogonal Scaffold to VUI Isomer

The PDB-deposited fragment 4-bromo-1-(2-methoxyethoxy)-2-nitrobenzene (VUI) has demonstrated binding to the Aar2/RNaseH complex in a crystallographic fragment screen published in J Med Chem (2022) . However, the target compound's distinct 2-bromo-3-nitro substitution geometry places synthetic elaboration handles at angles differing by 60°–120° from the VUI isomer, directing fragment growing into protein sub-pockets inaccessible to VUI-based chemistry. Researchers conducting structure-based fragment elaboration campaigns who have exhausted the SAR around the VUI binding pose should procure the target compound to explore chemically orthogonal growth trajectories without altering the core pharmacophoric elements (bromine, nitro, methoxyethoxy chain). This scenario is directly supported by Evidence Items 3 and 4 in Section 3.

Biaryl Library Synthesis via Direct Suzuki Diversification

For medicinal chemistry groups generating biaryl compound libraries, the target compound provides a ready-to-couple aryl bromide handle that eliminates the need for a separate bromination step—a step that would be mandatory if starting from the de-bromo analog 1-(2-methoxyethoxy)-3-nitrobenzene . The ortho-bromo/meta-nitro electronic configuration may also confer regioselectivity advantages in sequential double-coupling strategies on polyhalogenated intermediates. The demonstrated 91% synthetic yield for the closely related 4-nitro positional isomer establishes that this scaffold class is synthetically accessible at scale. This scenario follows directly from Evidence Item 5 in Section 3.

Lead Optimization: Tuning logP and TPSA via Ether Chain

When optimizing a lead series for balanced ADME properties, the target compound's predicted XLogP of ~2.3 represents an intermediate lipophilicity between the methoxy analog (XLogP3 1.55) and the 4-bromo isomer (logP 2.626), as established in Evidence Item 1 of Section 3 . Its TPSA of ~64 Ų likewise falls between the methoxy analog (55.1 Ų) and the threshold associated with poor CNS penetration (>70 Ų). SAR campaigns aiming to fine-tune logD, aqueous solubility, or CYP450 metabolic stability while preserving the bromo-nitro synthetic handle can systematically vary the ether chain length, with the target's 2-methoxyethoxy group providing a specific property point on the chain-length continuum. This scenario is grounded in Evidence Items 1 and 2 in Section 3.

Flexible Building Block for Framework Materials

The 5 rotatable bonds in the target compound's 2-methoxyethoxy chain confer conformational adaptability that the rigid methoxy analog (1 rotatable bond) cannot provide . In the design of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), or supramolecular assemblies where linker flexibility governs pore size, guest accommodation, or stimuli-responsive behavior, the increased degrees of freedom may enable access to structural polymorphs or dynamic frameworks not achievable with shorter-chain analogs. The bromine and nitro groups offer orthogonal post-synthetic modification sites for framework functionalization, while the intermediate predicted logP may facilitate processing in common organic solvent systems. This scenario derives from Evidence Items 2 and 3 in Section 3.

Quote Request

Request a Quote for 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.